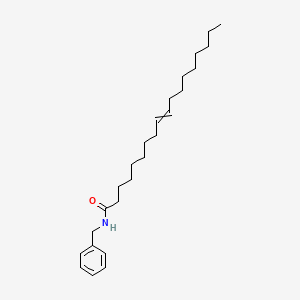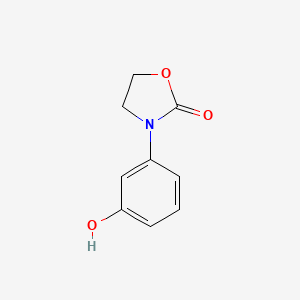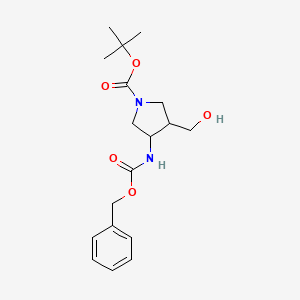![molecular formula C25H33N5S B1514942 N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is known for its unique structural features, which include a cinchona alkaloid moiety and a thiourea group. The presence of these functional groups imparts significant catalytic and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves the reaction of cinchona alkaloids with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:
Starting Materials: Cinchona alkaloid (e.g., quinine or quinidine) and isothiocyanate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene at room temperature.
Procedure: The cinchona alkaloid is dissolved in the solvent, followed by the addition of the isothiocyanate and the base. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
While the laboratory synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is well-documented, industrial production methods are less common. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its ability to form hydrogen bonds with substrates. The thiourea group acts as a hydrogen bond donor, stabilizing transition states and intermediates in catalytic reactions. This property is particularly useful in asymmetric synthesis, where the compound can induce chirality in the products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea .
Uniqueness
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is unique due to its specific combination of a cinchona alkaloid and a thiourea group. This combination imparts both chiral and catalytic properties, making it highly effective in asymmetric synthesis and other catalytic processes.
Propriétés
Formule moléculaire |
C25H33N5S |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-(pyrrolidin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31) |
Clé InChI |
AEPMVHRJTABIAB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


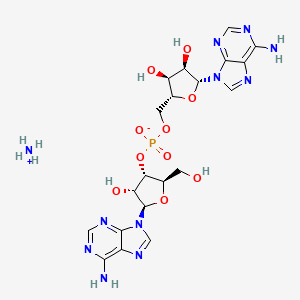

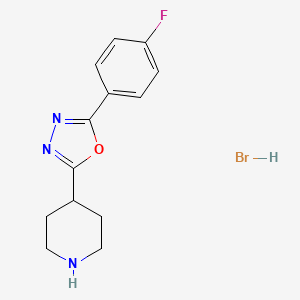
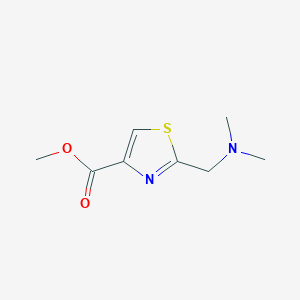
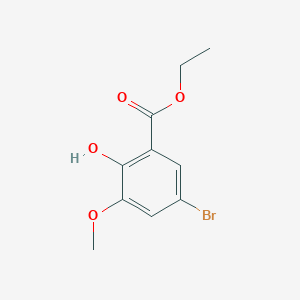
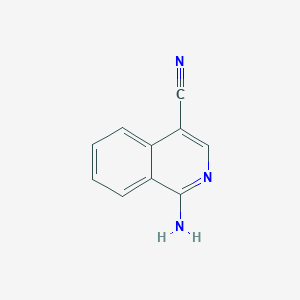

![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)

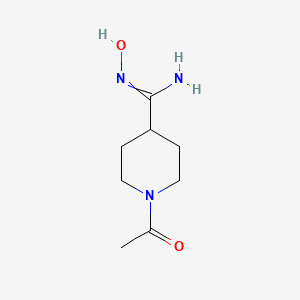
![2-[(3-Aminobenzyl)(methyl)amino]ethanol](/img/structure/B1514944.png)
